molecular formula C19H18N2O5 B10886692 2-oxo-2-phenylethyl N-benzoylglycylglycinate

2-oxo-2-phenylethyl N-benzoylglycylglycinate

Katalognummer: B10886692
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: LSJTUEPOEKDXKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-OXO-2-PHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-oxo-2-phenylethyl acetate with benzoylamino acetic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-OXO-2-PHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-OXO-2-PHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-OXO-2-PHENYLETHYL ACETATE
  • 2-OXO-2-PHENYLETHYL (BENZOYLSULFANYL)ACETATE
  • 2-OXO-2-PHENYLETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE

Uniqueness

2-OXO-2-PHENYLETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C19H18N2O5

Molekulargewicht

354.4 g/mol

IUPAC-Name

phenacyl 2-[(2-benzamidoacetyl)amino]acetate

InChI

InChI=1S/C19H18N2O5/c22-16(14-7-3-1-4-8-14)13-26-18(24)12-20-17(23)11-21-19(25)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23)(H,21,25)

InChI-Schlüssel

LSJTUEPOEKDXKQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.